molecular formula C9H12N2O5 B181693 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol CAS No. 88964-89-0

3-(2-Amino-4-nitrophenoxy)propane-1,2-diol

Cat. No. B181693
CAS RN: 88964-89-0
M. Wt: 228.2 g/mol
InChI Key: WXNWGESLINOGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Amino-4-nitrophenoxy)propane-1,2-diol, also known as ANP, is a chemical compound that has been extensively studied for its potential application in scientific research. It is a derivative of 2,4-dinitrophenol and has been shown to have a variety of biochemical and physiological effects.

Mechanism Of Action

3-(2-Amino-4-nitrophenoxy)propane-1,2-diol works by inhibiting the activity of the mitochondrial electron transport chain, which leads to a decrease in ATP production. This, in turn, leads to an increase in reactive oxygen species and a decrease in cellular respiration.

Biochemical And Physiological Effects

3-(2-Amino-4-nitrophenoxy)propane-1,2-diol has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the activation of the immune system, and the modulation of neurotransmitter release.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol in lab experiments is that it has a well-defined mechanism of action, which makes it a useful tool for studying cellular respiration and oxidative stress. However, 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol is also toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol. One area of interest is the development of 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol analogs that have improved efficacy and reduced toxicity. Another area of interest is the use of 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol in combination with other compounds to enhance its effects. Finally, 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol could also be studied for its potential application in the treatment of diseases such as cancer and neurodegenerative disorders.
Conclusion
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol is a chemical compound that has been extensively studied for its potential application in scientific research. It has a well-defined mechanism of action and a variety of biochemical and physiological effects that make it a useful tool for studying a variety of areas. While there are limitations to its use, there are also several future directions for research on 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol that could lead to new discoveries and applications.

Synthesis Methods

3-(2-Amino-4-nitrophenoxy)propane-1,2-diol can be synthesized through a multi-step process starting with 2,4-dinitrophenol. The first step involves the reaction of 2,4-dinitrophenol with ethylene oxide to form 3-(2,4-dinitrophenoxy)propane-1,2-diol. This compound is then reacted with ammonia to form 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol.

Scientific Research Applications

3-(2-Amino-4-nitrophenoxy)propane-1,2-diol has been studied for its potential application in a variety of scientific research areas, including neuroscience, immunology, and cancer research. It has been shown to have a variety of biochemical and physiological effects that make it a useful tool for studying these areas.

properties

CAS RN

88964-89-0

Product Name

3-(2-Amino-4-nitrophenoxy)propane-1,2-diol

Molecular Formula

C9H12N2O5

Molecular Weight

228.2 g/mol

IUPAC Name

3-(2-amino-4-nitrophenoxy)propane-1,2-diol

InChI

InChI=1S/C9H12N2O5/c10-8-3-6(11(14)15)1-2-9(8)16-5-7(13)4-12/h1-3,7,12-13H,4-5,10H2

InChI Key

WXNWGESLINOGIE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)OCC(CO)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)OCC(CO)O

Origin of Product

United States

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